3-Oxa-1-azaspiro[4.5]decane-2,4-dione

Catalog No.
S3547389
CAS No.
3253-43-8
M.F
C8H11NO3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxa-1-azaspiro[4.5]decane-2,4-dione

CAS Number

3253-43-8

Product Name

3-Oxa-1-azaspiro[4.5]decane-2,4-dione

IUPAC Name

3-oxa-1-azaspiro[4.5]decane-2,4-dione

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C8H11NO3/c10-6-8(9-7(11)12-6)4-2-1-3-5-8/h1-5H2,(H,9,11)

InChI Key

MOVBYGREJMFPKC-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C(=O)OC(=O)N2

Canonical SMILES

C1CCC2(CC1)C(=O)OC(=O)N2

3-Oxa-1-azaspiro[4.5]decane-2,4-dione is a heterocyclic compound characterized by its unique spirocyclic structure. The compound has the molecular formula C₈H₁₁NO₃ and a molecular weight of approximately 169.18 g/mol . It features a spiro connection between a five-membered nitrogen-containing ring and a six-membered carbon ring, which contributes to its distinctive properties. The compound is also known by various synonyms, including Spiro[4.5]decan-2,4'-oxazolidine-2,5'-dione .

Typical for compounds containing both nitrogen and oxygen heteroatoms. These reactions may include:

  • Nucleophilic substitutions: The presence of the nitrogen atom allows for nucleophilic attack at electrophilic centers.
  • Condensation reactions: The carbonyl groups in the dione structure can undergo condensation with various nucleophiles.
  • Cyclization reactions: The spirocyclic nature of the compound can facilitate intramolecular reactions leading to the formation of more complex structures.

Research indicates that derivatives of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione exhibit notable biological activities. For instance, certain derivatives have demonstrated myelostimulating activity, particularly in models of myelodepressive syndromes induced by cyclophosphamide. These compounds significantly enhance the regeneration of lymphocyte and granulocyte populations in bone marrow, suggesting potential applications in hematological therapies .

The synthesis of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione can be achieved through several methods:

  • Leuckart-Wallach Reaction: This method involves the reaction of suitable precursors with formaldehyde and formic acid to yield the desired spirocyclic compound .
  • Strecker Reaction: This approach utilizes cyanohydrin and ammonium carbonate to form spiroconnected N-alkoxyalkylpiperidine hydantoins, which can be further modified to produce 3-Oxa-1-azaspiro[4.5]decane-2,4-dione derivatives .
  • Oxidative Cyclization: This technique involves oxidative cyclization processes that can construct azaspiro frameworks from appropriate starting materials .

3-Oxa-1-azaspiro[4.5]decane-2,4-dione and its derivatives have potential applications in:

  • Pharmaceuticals: Due to their biological activity, these compounds may serve as leads for drug development targeting hematological conditions.
  • Polymer Stabilizers: Some derivatives have been explored as stabilizers for polymeric materials due to their unique structural properties and reactivity profiles .

Interaction studies involving 3-Oxa-1-azaspiro[4.5]decane-2,4-dione focus on its binding affinity with biological targets and its metabolic pathways. Such studies are essential for understanding how these compounds exert their biological effects and for identifying potential side effects or interactions with other drugs.

Several compounds share structural similarities with 3-Oxa-1-azaspiro[4.5]decane-2,4-dione, including:

Compound NameStructureUnique Features
1,3,8-Triazaspiro[4.5]decane-2,4-dioneContains three nitrogen atoms; known for myelostimulating activity
6-Benzyl-3-methyl-1,6-diazaspiro[4.5]decane-2,7-dioneFeatures a benzyl group; exhibits different reactivity patterns
7,9-Diethyl-6,7,9-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneMultiple alkyl substituents; used as polymer stabilizers

These compounds highlight the diversity within the spirocyclic family while emphasizing the unique properties of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione due to its specific heteroatom arrangement and functional groups.

XLogP3

1.1

Dates

Last modified: 08-19-2023

Explore Compound Types